![molecular formula C6H14NO3PS B14472966 1-[(Diethoxyphosphoryl)sulfanyl]aziridine CAS No. 66347-56-6](/img/structure/B14472966.png)
1-[(Diethoxyphosphoryl)sulfanyl]aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Diethoxyphosphoryl)sulfanyl]aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules Aziridines are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Diethoxyphosphoryl)sulfanyl]aziridine can be achieved through several methods. One common approach involves the reaction of aziridine with diethoxyphosphoryl sulfide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Diethoxyphosphoryl)sulfanyl]aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted aziridines. These products have diverse applications in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
1-[(Diethoxyphosphoryl)sulfanyl]aziridine has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-[(Diethoxyphosphoryl)sulfanyl]aziridine involves its high reactivity due to the ring strain of the aziridine moiety. This strain facilitates nucleophilic attack, leading to ring-opening reactions. The diethoxyphosphoryl and sulfanyl groups further enhance its reactivity and specificity towards certain molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The parent compound of 1-[(Diethoxyphosphoryl)sulfanyl]aziridine, known for its high reactivity and versatility in organic synthesis.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity but less ring strain compared to aziridines.
Uniqueness
This compound is unique due to the presence of the diethoxyphosphoryl and sulfanyl groups, which impart distinct chemical properties and reactivity.
Propiedades
Número CAS |
66347-56-6 |
|---|---|
Fórmula molecular |
C6H14NO3PS |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
1-diethoxyphosphorylsulfanylaziridine |
InChI |
InChI=1S/C6H14NO3PS/c1-3-9-11(8,10-4-2)12-7-5-6-7/h3-6H2,1-2H3 |
Clave InChI |
GUYRLKHPIIZAPB-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)SN1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



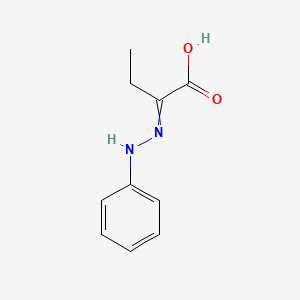
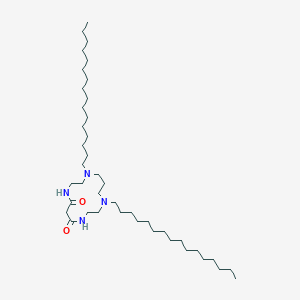
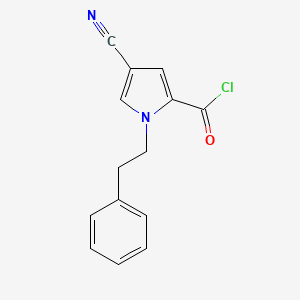

![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
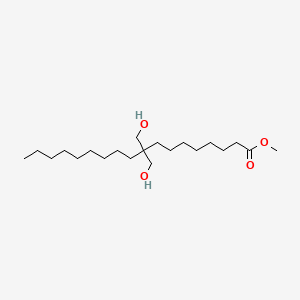
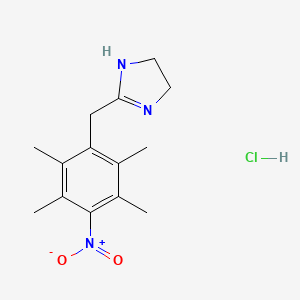

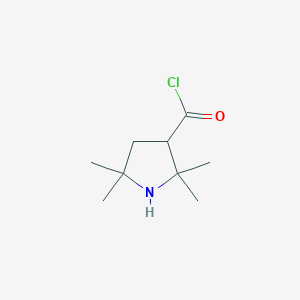



![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
